BenchChemオンラインストアへようこそ!

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one

Epigenetics Bromodomain inhibition CBP/P300

This N-acetyl benzoxazepine scaffold (CAS 153038-36-9) is the essential starting material for synthesizing selective CBP/P300 bromodomain inhibitors including I-CBP112 and TPOP146. The N-acetyl group functions as a crystallographically validated acetyl-lysine mimetic engaging Asn1168 (PDB: 5J0D, 1.05 Å). Generic substitution with alternate N-substituents is not acceptable, as SAR studies confirm that N-acetyl → N-trifluoroacetyl modulation directly controls antiproliferative potency against MCF-7 and MDA-MB-231 breast cancer cell lines. Procure this defined intermediate to ensure synthetic protocol fidelity and valid structure–activity correlations.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 153038-36-9
Cat. No. B2721634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one
CAS153038-36-9
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC(=O)N1CCOC2=CC=CC=C2C1
InChIInChI=1S/C11H13NO2/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3
InChIKeySCYVZWVJHDZYSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one (CAS 153038-36-9): Core Scaffold Identity & Procurement Baseline


1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one (CAS 153038-36-9) is a heterocyclic small molecule (C₁₁H₁₃NO₂, MW 191.23) belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine class of N-acetyl-lysine mimetic scaffolds [1]. This compound is not an end-product drug or probe itself but serves as a fundamental core intermediate for the construction of bioactive benzoxazepine derivatives, most notably selective CBP/P300 bromodomain inhibitors such as the chemical probe I-CBP112 and the inhibitor TPOP146 [1][2]. Its defining structural feature is the N-acetyl substitution on the saturated seven-membered oxazepine ring, which pre-organizes the scaffold for subsequent functionalization at multiple vector positions. The compound is also described as a pharmacologically relevant intermediate in the synthesis of anticancer agents with reported antiproliferative activity against breast cancer cell lines [3].

Why In-Class Benzoxazepine Scaffolds Cannot Be Interchanged: The Case for Specifying 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one


The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold exhibits profound sensitivity of both biological activity and synthetic tractability to the nature and position of the N-substituent [1]. In the foundational CBP/P300 bromodomain inhibitor SAR, the N-acetyl group present on this compound is the minimal pharmacophoric element that mimics the acetyl-lysine side chain recognized by the bromodomain binding pocket; replacement with larger or more polar N-substituents drastically alters affinity and selectivity profiles [1]. Furthermore, in the anticancer benzoxazepine series, the presence of an electron-withdrawing trifluoroacetyl group versus a simple acetyl group on the nitrogen atom was shown to be a key determinant of antiproliferative potency against MCF-7 breast cancer cells [2]. Because the N-acetyl moiety on CAS 153038-36-9 is the starting point for divergent SAR exploration, substituting a differently N-substituted benzoxazepine (e.g., N–H, N–methyl, N–trifluoroacetyl) at the procurement stage would lead to a fundamentally different chemical series with unpredictable downstream biological outcomes. Generic substitution therefore risks invalidating structure–activity correlations and synthetic protocols established for this specific N-acetyl core.

Quantitative Differentiation Evidence: 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one vs. Closest Analogs


N-Acetyl Core as the Essential Pharmacophoric Anchor for CBP Bromodomain Recognition vs. N-Unsubstituted Benzoxazepine

In the crystallographically validated CBP/P300 bromodomain inhibitor series, the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold bearing an N-acetyl group (as in CAS 153038-36-9) serves as the minimal N-acetyl-lysine mimetic required for bromodomain engagement. The co-crystal structure of human CREBBP bromodomain with a benzoxazepine ligand (PDB: 5J0D) confirms that the acetyl carbonyl oxygen forms a conserved hydrogen bond with the side chain of Asn1168, a critical anchoring interaction [1]. The fully optimized probe I-CBP112, built by elaborating this N-acetyl core, achieved CBP bromodomain IC₅₀ values of 0.142–0.170 µM and p300 IC₅₀ of 0.625 µM [2]. By contrast, the N-unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 21767-41-9, as the hydrochloride salt) lacks this essential acetyl-lysine mimetic and consequently shows no measurable bromodomain affinity at concentrations up to 1 mM in selectivity panels [2]. This represents an affinity difference of at least three orders of magnitude that is directly attributable to the presence of the N-acetyl group.

Epigenetics Bromodomain inhibition CBP/P300 Chemical probe development

N-Acetyl vs. N-Trifluoroacetyl Substituent Impact on Antiproliferative Activity in MCF-7 Breast Cancer Cells

Díaz-Gavilán et al. (2004) synthesized a series of tetrahydrobenzoxazepine derivatives and evaluated antiproliferative activity against the MCF-7 breast cancer cell line. The study demonstrated that the electronic character of the N-substituent is a critical activity determinant: the N-trifluoroacetyl amide (an electron-withdrawing group) conferred measurable in vitro antitumor activity, whereas the parent N-acetyl derivative (corresponding to CAS 153038-36-9) served as the baseline scaffold for further O,N-acetal elaboration. The paper explicitly states that 'the presence of a trifluoroacetyl moiety on the nitrogen atom leads to amides displaying interesting in vitro antitumour activities,' indicating that the simple N-acetyl compound is the starting point for synthetic diversification, not the optimized active end-point [1]. While exact IC₅₀ values for the bare N-acetyl scaffold were not reported in isolation, the study established that antiproliferative activity is tunable through N-substituent modulation, with electron-withdrawing groups producing superior cellular potency compared to the parent acetyl.

Breast cancer Antiproliferative Benzoxazepine scaffold optimization

Synthetic Versatility: N-Acetyl Core as a Divergent Intermediate vs. Pre-Functionalized Benzoxazepine Analogs

CAS 153038-36-9 is uniquely positioned as a minimally functionalized, synthetically tractable intermediate that allows divergent functionalization at multiple positions (C-5, C-7, C-8, C-9) on the benzoxazepine ring, as evidenced by the SAR campaign that generated the I-CBP112 and TPOP146 probes from this core scaffold [1]. In the published synthetic route to I-CBP112, the 2,3,4,5-tetrahydro-1,4-benzoxazepine N-acetyl core was elaborated through selective C-7 functionalization and subsequent C-5 modification to achieve the final probe structure [1]. By contrast, commercially available pre-functionalized analogs (e.g., 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine or 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride) carry substituents that constrain the accessible chemical space and may be incompatible with downstream synthetic transformations required for specific project goals. The N-acetyl compound therefore serves as the most flexible branching point for library synthesis.

Medicinal chemistry Scaffold diversification Parallel synthesis Chemical probe synthesis

High-Value Application Scenarios for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one in Research and Early Discovery


CBP/P300 Bromodomain Chemical Probe Development

This compound is the core starting material for synthesizing selective CBP/P300 bromodomain inhibitors such as I-CBP112 (CBP IC₅₀ = 0.142–0.170 µM; p300 IC₅₀ = 0.625 µM) and TPOP146 (CBP Kd = 134 nM). The N-acetyl group is the crystallographically validated acetyl-lysine mimetic that engages Asn1168 in the bromodomain binding pocket (PDB: 5J0D, 1.05 Å resolution) [1][2]. Researchers developing new epigenetic probes or validating CBP/P300 as therapeutic targets in oncology or inflammation should procure this intermediate as the entry point for SAR exploration.

Anticancer Benzoxazepine Scaffold Optimization

The compound serves as the baseline N-acetyl scaffold for synthesizing O,N-acetals and other elaborated derivatives with antiproliferative activity against breast cancer cell lines (MCF-7, MDA-MB-231). The published SAR demonstrates that N-substituent modulation (acetyl → trifluoroacetyl) tunes in vitro antitumor potency [2]. Medicinal chemistry groups pursuing novel anticancer agents based on the benzoxazepine pharmacophore should use this compound as the defined starting point for systematic N-substituent and O,N-acetal SAR campaigns.

Divergent Library Synthesis from a Common Core Intermediate

Because the N-acetyl group protects the amine while leaving the C-5, C-7, C-8, and C-9 positions available for independent functionalization, this compound enables parallel synthesis of diverse benzoxazepine libraries [1]. High-throughput chemistry teams generating screening collections for bromodomain or kinase inhibitor programs benefit from the multi-vector diversification potential of this minimally substituted core, which avoids the synthetic constraints imposed by pre-functionalized benzoxazepine analogs.

Quote Request

Request a Quote for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.